molecular formula C3H7N5 B3225517 methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine CAS No. 1249673-88-8

methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine

Cat. No.: B3225517
CAS No.: 1249673-88-8
M. Wt: 113.12 g/mol
InChI Key: VRVRXSMTHQDPMY-UHFFFAOYSA-N
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Description

Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine is a nitrogen-rich heterocyclic compound of significant interest in medicinal and materials chemistry. Tetrazole derivatives are widely recognized as bioisosteres for carboxylic acids and cis-amide bonds in peptides, making them invaluable in pharmaceutical research for modifying drug metabolism and improving pharmacokinetic properties . Research into similar tetrazole-based structures has demonstrated a broad spectrum of potential biological activities, including antimicrobial, antifungal, anticancer, and antioxidant effects . Beyond bioapplications, tetrazole rings serve as versatile precursors and ligands in coordination chemistry, contributing to the development of luminescent materials and corrosion inhibitors . As a multifunctional scaffold, this compound is a valuable building block for synthesizing more complex molecules, such as through catalyst-free multicomponent reactions like the Ugi-azide protocol . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with care and consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-methyl-1-(2H-tetrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-4-2-3-5-7-8-6-3/h4H,2H2,1H3,(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVRXSMTHQDPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249673-88-8
Record name methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating. An organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, can be generated in situ from N-methyl-2-pyrrolidone, sodium azide, and trimethylsilyl chloride to accelerate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes typical nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like cesium carbonate to form secondary amines. For example, treatment with methyl iodide in acetonitrile yields N-methyl derivatives .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides. Acetic anhydride in pyridine produces the corresponding acetamide derivative.

Table 1: Alkylation and Acylation Conditions

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, Cs₂CO₃, CH₃CN, 50°C, 18hN-Methyl derivative73%
AcylationAcetic anhydride, pyridine, RT, 4hAcetamide derivative85%

Photochemical Reactions

The tetrazole ring is photolabile. Under UV irradiation (λ = 254–365 nm), the compound undergoes ring-opening or rearrangement:

  • Photocleavage : Generates nitrile imine intermediates (e.g., H₂N–C≡N–N⁺–CH₃), which can dimerize or react with dipolarophiles like alkenes in [3+2] cycloadditions .

  • Diazirine Formation : In argon matrices at 15 K, UV excitation produces diazirine intermediates (H₂N–N═C═N–CH₃) .

Key Mechanistic Insight :
The 1-methyl substitution on the tetrazole directs photoproduct selectivity. For example, 1H-tetrazoles favor cyanamide formation (H₂N–N(CH₃)–C≡N), while 2H-tetrazoles yield nitrile imines .

Coordination Chemistry

The tetrazole’s nitrogen atoms and the amine group act as ligands for metal ions:

  • Palladium Complexation : Forms stable complexes with Pd(II) under hydrogenation conditions, enabling catalytic debenzylation reactions .

  • Copper-Mediated Reactions : Participates in click chemistry via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), though this is more common for terminal azides .

Table 2: Metal Coordination Examples

MetalReaction ConditionsApplicationReference
PdH₂ (50 psi), ethanol, 50°CDebenzylation catalyst
CuNaN₃, DMF, MW irradiationTetrazole synthesis

Reduction and Oxidation

  • Reduction : The amine group can be reduced to a primary alcohol using NaBH₄ in ethanol, though the tetrazole ring remains intact under mild conditions.

  • Oxidation : Treating with KMnO₄ in acidic media oxidizes the methylene bridge to a carbonyl group, forming 1-methyl-1H-tetrazole-5-carboxamide.

Multicomponent Reactions (MCRs)

The compound participates in Ugi-azide reactions, forming 1,5-disubstituted tetrazoles:

  • Reagents : Aldehydes, isocyanides, and TMS-azide in micellar aqueous media (TTAB catalyst) .

  • Outcome : Generates diverse tetrazole derivatives with antimicrobial and anticancer potential .

Example Reaction Pathway :

Aldehyde Amine Isocyanide TMSN3H2O TTAB1 5 Disubstituted Tetrazole\text{Aldehyde Amine Isocyanide TMSN}_3\xrightarrow{\text{H}_2\text{O TTAB}}\text{1 5 Disubstituted Tetrazole}

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing nitrogen gas and forming cyanamide residues .

  • Acid/Base Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (e.g., HCl) to form ammonium salts and tetrazole fragments .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Compounds containing the tetrazole moiety have been extensively studied for their antimicrobial properties. Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine derivatives have shown promising activity against various bacterial strains. For instance, derivatives have been synthesized and tested for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Analgesic and Anti-inflammatory Properties
Research indicates that tetrazole derivatives exhibit analgesic and anti-inflammatory effects. In one study, several tetrazole compounds were synthesized and evaluated for their analgesic activity using the hot plate method. Some derivatives of this compound exhibited analgesic properties comparable to ibuprofen .

Biochemical Applications

Buffering Agents in Biochemistry
this compound is utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability within a range suitable for cell cultures (pH 6-8.5) makes it valuable in laboratory settings . The compound's buffering capacity is essential for various enzymatic reactions and cellular processes.

Peptide Synthesis
The compound serves as a high-yielding reagent in peptide synthesis. Its application in solid-phase peptide synthesis allows for efficient coupling reactions due to its favorable reactivity profile . This property is critical in the development of peptide-based therapeutics.

Energetic Materials

Recent studies have explored the use of tetrazole derivatives as components in energetic materials due to their thermal stability and insensitivity to shock. This compound has been investigated for its potential role in formulating high-performance explosives and propellants . The incorporation of this compound into energetic formulations can enhance performance while improving safety profiles.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial Activity Effective against Staphylococcus aureus and E. coliMIC values comparable to standard antibiotics
Analgesic Properties Exhibits pain-relieving effectsComparable analgesic activity to ibuprofen
Biochemical Buffering Maintains pH stability in cell culturesEffective buffering agent in biological experiments
Peptide Synthesis High-yielding reagent for peptide couplingEnhances efficiency in solid-phase synthesis
Energetic Materials Investigated for use in explosives and propellantsPotential for high-performance formulations

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound derivatives against various pathogens, researchers found that specific modifications to the tetrazole structure enhanced activity against resistant bacterial strains. The results highlighted the importance of structural diversity in optimizing therapeutic agents .

Case Study 2: Peptide Therapeutics

A comprehensive analysis on the use of this compound in peptide synthesis demonstrated its effectiveness as a coupling agent. The study reported high yields and purity levels in synthesized peptides intended for therapeutic applications .

Mechanism of Action

The mechanism of action of methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

(a) 1-Methyl-5-aminotetrazole
  • Molecular Formula : C₂H₅N₅
  • Molecular Weight : 99.09 g/mol
  • Key Differences: The parent compound lacks the methylene (-CH₂-) bridge between the tetrazole and amine groups. This structural simplification reduces molecular weight and alters solubility. Thermodynamic data for 1-methyl-5-aminotetrazole include ΔfH°gas = 191.6 kJ/mol .
(b) 2-Methyl-2H-tetrazol-5-amine (CAS: 6154-04-7)
  • Molecular Formula : C₂H₅N₅
  • Molecular Weight : 99.09 g/mol
  • Key Differences: The methyl group is on the N2 position of the tetrazole ring instead of N1.
(c) 1-Phenyltetrazol-5-amine
  • Molecular Formula : C₇H₇N₅
  • Molecular Weight : 161.16 g/mol
  • Key Differences : Substitution of the methyl group with a phenyl ring increases hydrophobicity and molecular weight, making it suitable for applications requiring aromatic stacking interactions .

Variations in the Amine Group

(a) Ethyl(1H-tetrazol-5-ylmethyl)amine dihydrochloride (CID 50988346)
  • Molecular Formula : C₄H₉N₅·2HCl
  • Molecular Weight : 175.62 g/mol (free base: 139.15 g/mol)
  • Key Differences : Replacement of the methylamine group with ethylamine introduces a larger alkyl chain, increasing lipophilicity. The dihydrochloride salt form enhances aqueous solubility .
(b) Benzimidazole-Methylamine Bridged Derivatives
  • Example : Substituted N-[(1H-benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine
  • Key Differences : Incorporation of benzimidazole and thiadiazole moieties expands π-system conjugation, often enhancing biological activity (e.g., antitumor properties) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) ΔfH°gas (kJ/mol) Notable Features
Methyl(1H-tetrazol-5-ylmethyl)amine C₃H₈N₅ 114.14 Not reported Methylamine bridge, moderate polarity
1-Methyl-5-aminotetrazole C₂H₅N₅ 99.09 191.6 Simpler structure, lower molecular weight
Ethyl(1H-tetrazol-5-ylmethyl)amine C₄H₉N₅ 139.15 Not reported Higher lipophilicity, salt forms
2-Methyl-2H-tetrazol-5-amine C₂H₅N₅ 99.09 Not reported N2-methyl isomer, tautomerism effects

Biological Activity

Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its unique biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Various studies have demonstrated the potential of tetrazole derivatives in therapeutic applications.

1. Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are known for their diverse biological activities and have been explored for various pharmacological applications, including as antimicrobial agents and anti-inflammatory drugs. The presence of the tetrazole ring enhances the lipophilicity and bioavailability of the compounds.

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties:

  • Minimum Inhibitory Concentrations (MICs) : Studies indicate that tetrazole derivatives exhibit MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming conventional antibiotics like ciprofloxacin .
  • Fungal Inhibition : The compound has demonstrated antifungal activity against various strains such as Aspergillus niger and Candida albicans, with inhibition zones measured between 12 to 16 mm .
CompoundMIC (µg/mL)Activity Type
This compound0.25 - 4Antibacterial
This compound12 - 16 mmAntifungal

2.2 Antiviral Activity

Research has indicated that tetrazole derivatives can inhibit viral replication. For instance, certain tetrazole compounds have shown effectiveness against influenza viruses by interfering with viral RNA synthesis .

2.3 Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have shown a reduction in interleukin levels when treated with tetrazole derivatives .

2.4 Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment:

  • Cell Line Studies : The compound has been tested against various cancer cell lines (e.g., breast cancer and melanoma), demonstrating cytotoxicity with IC50 values in the low micromolar range .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific proteins involved in cell cycle regulation and apoptosis pathways .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized a series of tetrazole derivatives including this compound. The compounds were tested for their antimicrobial activity against various strains of bacteria and fungi. Results indicated that these compounds had superior activity compared to traditional antibiotics .

Case Study 2: Anticancer Activity

A study conducted by researchers at a leading university assessed the anticancer properties of this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to untreated controls .

4. Conclusion

The biological activity of this compound suggests its potential as a therapeutic agent across various fields including antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.

Q & A

Q. What are the established synthetic routes for methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine, and what are their key optimization parameters?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-aminotetrazole with methylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Optimization parameters include:

  • Temperature : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures ensures high purity . Yield improvements (70–85%) are achieved by slow addition of methylating agents and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can the thermodynamic properties (e.g., enthalpy of formation) of this compound be experimentally determined?

Key thermodynamic parameters are derived via:

  • Combustion calorimetry : Measures heat of combustion (ΔcH°) to calculate ΔfH°gas (standard enthalpy of formation in gas phase) .
  • Sublimation studies : Thermogravimetric analysis (TGA) or Knudsen effusion methods determine ΔsubH° (enthalpy of sublimation). Reported values for related tetrazoles range from 90–120 kJ/mol . Computational methods (e.g., Gaussian at B3LYP/6-31G* level) validate experimental data and predict phase behavior .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) shows signals at δ 3.3–3.5 ppm (CH₂NH₂), δ 4.0–4.2 ppm (tetrazole CH₂), and δ 8.1–8.3 ppm (tetrazole ring protons). ¹³C NMR confirms methyl and tetrazole carbons .
  • IR : Strong N-H stretches (3300–3500 cm⁻¹) and tetrazole ring vibrations (1540–1600 cm⁻¹) .
  • Mass spectrometry : ESI-MS (m/z 99.09 [M+H]+) aligns with molecular weight (C₂H₅N₅) .

Advanced Research Questions

Q. How does annular tautomerism in the tetrazole ring influence the reactivity of this compound?

The tetrazole ring exhibits tautomerism between 1H- and 2H- forms, affecting electronic properties and nucleophilic sites. Computational studies (DFT) reveal:

  • The 1H-tautomer is energetically favored (ΔG ≈ 5–10 kJ/mol) due to resonance stabilization .
  • Tautomer distribution in solution is solvent-dependent: Polar aprotic solvents (e.g., DMSO) stabilize the 1H-form, while protic solvents (e.g., H₂O) favor the 2H-form. Reactivity in click chemistry (e.g., CuAAC) is enhanced in the 1H-form due to greater electron density at N1 .

Q. What strategies mitigate conflicting data on the compound’s stability under varying pH conditions?

Discrepancies arise from:

  • Degradation pathways : Acidic conditions (pH < 3) protonate the tetrazole ring, leading to ring-opening. Alkaline conditions (pH > 10) hydrolyze the methylamine moiety.
  • Stabilization methods : Buffered solutions (pH 6–8) and lyophilization minimize degradation. Accelerated stability studies (40°C/75% RH) combined with HPLC-UV monitoring (λ = 254 nm) confirm a shelf life of >12 months .

Q. How can this compound serve as a ligand or catalyst in transition-metal complexes?

The tetrazole’s N-donor sites enable coordination to metals (e.g., Cu, Pd):

  • Cu(I) complexes : Enhance catalytic efficiency in azide-alkyne cycloaddition (CuAAC) by lowering activation energy (kcat ≈ 10³ M⁻¹s⁻¹) .
  • Pd(II) complexes : Stabilize Suzuki-Miyaura cross-coupling intermediates. X-ray crystallography confirms octahedral geometry with tetrazole N1 and methylamine N as binding sites .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock Vina) : Screens binding affinity to targets like cyclooxygenase-2 (COX-2). Docking scores (ΔG ≈ -8.5 kcal/mol) suggest competitive inhibition .
  • MD simulations (GROMACS) : Reveal stable hydrogen bonds between the tetrazole ring and catalytic residues (e.g., Arg120 in COX-2) over 100-ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine
Reactant of Route 2
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methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.